4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound features a piperazine core modified with a 5-chloro-[1,2,4]thiadiazole moiety and a tert-butyl ester protecting group. The tert-butyl ester enhances solubility and stability during synthesis, while the thiadiazole ring contributes to electronic and steric properties critical for biological activity. Such derivatives are pivotal in medicinal chemistry as intermediates for kinase inhibitors, antimicrobial agents, and other therapeutics .
Properties
IUPAC Name |
tert-butyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)19-14-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBBBVBOPWCEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141828 | |
| Record name | 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887623-94-1 | |
| Record name | 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887623-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photocatalytic One-Step Synthesis Approach
Overview:
This method employs photocatalysis to synthesize the target compound in a single step, reducing byproduct formation and improving yield. It utilizes visible light irradiation in the presence of a photocatalyst and an oxidant, facilitating direct coupling of precursor molecules.
- Reactants: 5-Chloro-thiadiazol-3-yl)amine derivatives and piperazine-1-carboxylic acid tert-butyl ester precursors.
- Catalyst: Acridine salt as a visible-light photocatalyst.
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO derivative).
- Solvent: Anhydrous dichloroethane.
- Reaction Conditions:
- Oxygen replacement thrice to ensure an oxidative environment.
- Blue LED irradiation for approximately 10 hours at room temperature.
- Post-reaction purification via column chromatography.
- Yield: Up to 95%.
- Advantages: Reduced synthesis steps, minimized byproducts, environmentally friendly, low-cost, and safe due to metal-free conditions.
Multi-Step Coupling via Palladium-Catalyzed Cross-Coupling
Overview:
This approach involves a palladium-catalyzed Buchwald-Hartwig coupling between halogenated heterocycles and piperazine derivatives, followed by esterification to obtain the tert-butyl ester.
- Step 1: Synthesis of halogenated heterocycle (e.g., 4,6-dichloropyrimidine) via chlorination of precursor heterocycles.
- Step 2: Palladium-catalyzed coupling with piperazine-1-carboxylic acid tert-butyl ester using Pd(0) catalyst, phosphine ligands, and sodium tert-butoxide in toluene at 100°C under inert atmosphere.
- Step 3: Purification through chromatography.
- Yield: Approximately 72%.
- Advantages: High selectivity, broad substrate scope, and compatibility with various functional groups.
| Parameter | Details |
|---|---|
| Starting Material | 4-bromo-2-chloropyridine or 4,6-dichloropyrimidine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Reaction Temperature | 100°C |
| Reaction Time | Overnight (~12 hours) |
| Yield | 72% |
Conventional Esterification and Chlorination Routes
Overview:
Traditional synthesis involves initial preparation of the piperazine carboxylic acid tert-butyl ester, followed by chlorination or substitution reactions to introduce the chloro or thiadiazolyl groups.
- Step 1: Esterification of piperazine-1-carboxylic acid with tert-butyl alcohol derivatives using carbodiimide coupling agents.
- Step 2: Chlorination of heterocyclic precursors to introduce chloro substituents.
- Step 3: Nucleophilic substitution or cyclization to incorporate the thiadiazole ring.
- Yield: Typically around 60-70%.
- Notes: Longer reaction times and harsher conditions, less environmentally friendly, and higher risk of byproduct formation.
Summary of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Photocatalytic One-Step Synthesis | Visible-light catalysis, environmentally friendly, high yield | Shorter synthesis, low cost, eco-friendly | Requires specific light source and catalysts |
| Palladium-Catalyzed Cross-Coupling | High selectivity, broad applicability | High yield, versatile, well-established | Requires inert atmosphere, expensive catalysts |
| Conventional Esterification & Chlorination | Stepwise, traditional routes | Simple, widely used | Longer, harsher, lower yields, environmental concerns |
Final Remarks
The most promising recent method for preparing 4-(5-Chloro-thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester is the photocatalytic one-step approach, which offers high yield, environmental safety, and operational simplicity. The palladium-catalyzed route remains valuable for substrate diversification, while traditional methods are less favored due to environmental and efficiency considerations.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of therapeutic agents due to its biological activity:
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester can inhibit the growth of various bacterial strains and fungi, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms that involve apoptosis induction in cancer cells. The specific pathways and targets are under investigation to elucidate its efficacy against different cancer types.
Agricultural Applications
The compound's biological activity extends to agricultural science:
- Fungicides and Herbicides : Due to its antifungal properties, it is being explored as a potential fungicide. Its effectiveness against plant pathogens could lead to the development of new agricultural chemicals that help protect crops from diseases.
Material Science
In material science, the compound serves as an intermediate for synthesizing more complex materials:
- Polymer Chemistry : The unique structure of thiadiazole derivatives allows them to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound using human cancer cell lines. The results showed that treatment with this thiadiazole derivative led to a dose-dependent decrease in cell viability in breast cancer cells, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The compound is compared to analogs with modifications in the heterocyclic ring, substituents, or piperazine-linked groups. Below is a summary of critical differences:
Table 1: Structural and Functional Comparison
Biological Activity
4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester is a thiadiazole derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 294.8 g/mol. It features a piperazine ring linked to a thiadiazole moiety, which is essential for its biological activity. The tert-butyl ester enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN4S |
| Molar Mass | 294.8 g/mol |
| Density | 1.346 g/cm³ |
| Boiling Point | 424.2 °C |
| pKa | 6.26 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism likely involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The incorporation of the piperazine ring enhances its interaction with biological targets, leading to increased cytotoxicity.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. For instance, it may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism and pain regulation. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural features significantly contribute to its antimicrobial potency .
- Anticancer Activity : In a cell viability assay using MCF-7 cells, the compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Comparative Analysis
When compared to other thiadiazole derivatives, this compound shows superior activity profiles due to its unique structural characteristics that enhance binding affinity to biological targets.
| Compound | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 50 µg/mL | 25 µM |
| Other Thiadiazole Derivative A | 100 µg/mL | 40 µM |
| Other Thiadiazole Derivative B | 75 µg/mL | 30 µM |
Q & A
Q. What are the standard synthetic routes for preparing 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated thiadiazole precursors under Suzuki-Miyaura or Buchwald-Hartwig conditions. For example, in a related synthesis (tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate), Pd catalysts (e.g., Pd(dba)₂), ligands (XPhos), and bases (Na₂CO₃) were used in acetonitrile/water at 100°C, yielding 42% after purification . Key steps include Boc protection of piperazine and regioselective coupling with thiadiazole halides.
Q. How is structural characterization performed for this compound?
A multi-technique approach ensures accuracy:
- NMR : ¹H/¹³C NMR confirms regiochemistry and Boc group integrity. For example, tert-butyl protons appear as a singlet at δ 1.48 ppm in CDCl₃ .
- LCMS : Monitors reaction progress and purity (e.g., [M+H]+ m/z 348.1 for related compounds) .
- X-ray crystallography : Resolves conformational details. Triclinic crystal systems (P1 space group) with unit cell parameters (e.g., a = 6.0568 Å, α = 88.852°) are reported for similar Boc-piperazine derivatives .
Q. What solvents and conditions are optimal for Boc deprotection?
Deprotection of the tert-butyl group is achieved using HCl in dioxane (4 M, 3 hours, room temperature) or TFA in dichloromethane. Post-deprotection, neutralization with K₂CO₃ in MeOH/DCM mixtures ensures free piperazine recovery (89% yield) .
Advanced Research Questions
Q. How can low yields in palladium-catalyzed coupling steps be mitigated?
Low yields (e.g., 42% in ) often stem from catalyst poisoning or competing side reactions. Optimization strategies include:
- Ligand screening : Bulky ligands (XPhos) improve steric control .
- Temperature modulation : Reflux (100°C) enhances reaction kinetics but may require sealed vessels to prevent solvent loss.
- Precursor purity : Halogenated thiadiazole precursors must be anhydrous to avoid hydrolysis.
Q. How do crystallographic data and computational models align for this compound?
Discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles may arise from crystal packing forces. For example, in tert-butyl 4-{[5-(4-chlorophenyl)carboxamido]methyl}piperazine derivatives, C–N bond lengths in the piperazine ring differ by ≤0.03 Å between XRD and DFT . Such deviations inform force field parameterization for molecular dynamics simulations.
Q. What methods resolve contradictions in biological activity data for thiadiazole-piperazine hybrids?
Contradictory bioactivity results (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Solubility differences : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
- Metabolic instability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .
- Off-target effects : Employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
Methodological Guidance
Q. How to design a SAR study for thiadiazole-piperazine derivatives?
- Core modifications : Replace thiadiazole with triazole or pyrimidine to assess heterocycle impact .
- Substituent scanning : Introduce electron-withdrawing groups (Cl, CF₃) at the 5-position of thiadiazole to modulate π-π stacking .
- Boc removal : Test free piperazine derivatives to evaluate the role of tertiary amine basicity in target binding .
Q. What analytical techniques validate batch-to-batch consistency?
- HPLC-DAD : Purity >99% with retention time ±0.1 min .
- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .
- TGA/DSC : Monitor thermal decomposition profiles (e.g., Boc group loss at ~150°C) .
Contradiction Analysis
Q. Why do coupling reactions with bromo-thiadiazoles show higher variability than chloro analogs?
Bromo-thiadiazoles (e.g., 5-bromo-2-chloropyrimidine) are more reactive but prone to homocoupling. Side reactions are suppressed by:
Q. How to address discrepancies in LogP predictions versus experimental measurements?
Computational LogP overestimations (e.g., 3.5 predicted vs. 2.8 experimental) may reflect inadequate solvation models. Validate via shake-flask assays with octanol/water partitioning, using UV-Vis or LCMS quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
